4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid
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Overview
Description
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid is a compound that belongs to the tetrazole family Tetrazoles are known for their unique chemical properties and biological activities
Preparation Methods
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile to form an intermediate compound . This intermediate is then reacted with sodium azide and trimethylamine hydrochloride in toluene solvent with 10% sodium hydroxide to generate the final product .
Chemical Reactions Analysis
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors in organisms via non-covalent interactions, leading to a wide range of biological effects . For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid can be compared with other tetrazole derivatives such as:
4-(2H-Tetrazol-5-yl)benzoic acid: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
2-(2H-Tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks with high adsorption capacities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91939-91-2 |
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Molecular Formula |
C6H10N4OS |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
4-(2-methyltetrazol-5-yl)butanethioic S-acid |
InChI |
InChI=1S/C6H10N4OS/c1-10-8-5(7-9-10)3-2-4-6(11)12/h2-4H2,1H3,(H,11,12) |
InChI Key |
JVHHPQZEOHRETG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CCCC(=O)S |
Origin of Product |
United States |
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